molecular formula C8H9FN2O2 B1447753 5-Fluoro-N-methoxy-N-methylnicotinamide CAS No. 342602-54-4

5-Fluoro-N-methoxy-N-methylnicotinamide

Cat. No. B1447753
M. Wt: 184.17 g/mol
InChI Key: RFGBJCUYNNXCDP-UHFFFAOYSA-N
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Description

5-Fluoro-N-methoxy-N-methylnicotinamide (FMN) is an organic compound belonging to the family of nicotinamides. It is a derivative of nicotinamide and is widely used in scientific research due to its distinct properties. It is an important tool in studying the biochemical and physiological effects of nicotinamides, and its potential applications in medical research are being explored.

Scientific Research Applications

Chemotherapy in Cancer Treatment
A significant application of fluorinated compounds, closely related to 5-Fluoro-N-methoxy-N-methylnicotinamide, is their use in cancer chemotherapy. For instance, fluorinated pyrimidines such as 5-fluorouracil (5-FU) have been extensively studied and utilized for their chemotherapeutic properties. 5-FU acts by inhibiting thymidylate synthase, thereby interfering with DNA synthesis and function, which is crucial for cancer cell proliferation. This mechanism highlights the potential utility of fluorinated compounds in targeting and inhibiting cancer cell growth. Studies have explored the biochemical and pharmacological aspects of these drugs, emphasizing their metabolism, distribution, and chemotherapeutic efficacy, particularly in palliating advanced cancer patients with tumors in the breast and gastrointestinal tract showing responsiveness (Heidelberger & Ansfield, 1963).

Advancements in Fluorine Chemistry for Cancer Treatment
Further advancements in fluorine chemistry have contributed to the more precise use of fluorinated compounds in cancer treatment. For example, developments in the synthesis of 5-FU, including the incorporation of isotopes for studying its metabolism and biodistribution, have offered new insights into optimizing cancer therapy. These advancements also encompass the preparation of RNA and DNA substituted with fluorinated pyrimidines for detailed biophysical and mechanistic studies, providing deeper understanding of how these compounds affect nucleic acid structure and function. Such research underscores the evolving role of fluorinated compounds in enhancing the specificity and efficacy of cancer therapies (Gmeiner, 2020).

Impact on Bioavailability and Drug Delivery
The bioavailability of topical applications of fluorinated drugs, like 5-FU, for treating pre-malignant and malignant lesions demonstrates the potential of delivery systems in improving drug efficacy. Innovations in microemulsions and nanocarriers have shown to enhance 5-FU's impact on deeper skin layers, pointing towards the utility of fluorinated compounds in dermal treatments. Such developments suggest the capacity of advanced drug delivery systems to significantly increase the therapeutic effects of fluorinated compounds on targeted tissues, offering promising results in the management of skin-related cancers and lesions (Oliveira et al., 2020).

properties

IUPAC Name

5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBJCUYNNXCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234930
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-methoxy-N-methylnicotinamide

CAS RN

342602-54-4
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342602-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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